Aurantimycin A is a naturally occurring hexadepsipeptide antibiotic belonging to the azinothricin group. [, ] It is produced by the soil-dwelling bacterium Streptomyces aurantiacus. [, , , ] This compound plays a crucial role in scientific research as a tool to study antibiotic resistance mechanisms, particularly in the context of the foodborne pathogen Listeria monocytogenes. [, , ]
Although Aurantimycin A is a natural product, its complex structure poses significant challenges for total chemical synthesis. Currently, the primary method of obtaining Aurantimycin A is through fermentation of the producing organism, Streptomyces aurantiacus. [, ] Research on optimizing fermentation conditions for enhanced Aurantimycin A production is underway. []
Aurantimycin A's structure has been elucidated using a combination of techniques, including X-ray diffraction analysis, high-field homo- and heteronuclear 2D NMR experiments, high-resolution mass spectrometry, and amino acid analysis. [, ] The molecule is characterized by a unique side chain comprising fourteen carbon atoms, a feature distinguishing it from other members of the azinothricin family. [, ]
Aurantimycin A exhibits strong activity against Gram-positive bacteria. [, ] While its exact mechanism of action remains to be fully elucidated, research suggests that Aurantimycin A exerts its antimicrobial effect by forming membrane pores in susceptible bacteria. [] This disruption of membrane integrity leads to cell lysis and ultimately bacterial death.
Aurantimycin A is typically isolated as a crystalline solid. [] Specific data regarding its physical properties like melting point, boiling point, and solubility are limited in the available literature. Similarly, detailed information on its chemical properties beyond its reactivity as a depsipeptide requires further investigation.
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